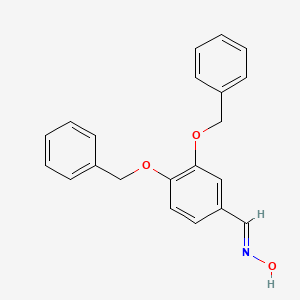

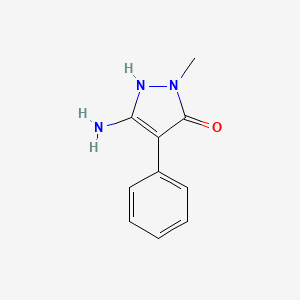

![molecular formula C23H22N2O5 B2586680 Ethyl-2-Amino-4-(4-Methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]chinolin-3-carboxylat CAS No. 384360-91-2](/img/structure/B2586680.png)

Ethyl-2-Amino-4-(4-Methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]chinolin-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Das Antitumorpotential von Cumarinderivaten ist Gegenstand intensiver Forschung. Ethyl-2-Amino-4-(4-Methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]chinolin-3-carboxylat gehört zu dieser Kategorie. Forscher haben seine zytotoxischen Wirkungen gegen verschiedene Krebsarten untersucht, darunter malignes Melanom, Leukämie, Nierenzellkarzinom, Prostatakrebs und Brustkrebs. Die einzigartige Struktur der Verbindung könnte zu ihren Antitumoreigenschaften beitragen .

Dritte Generation der Photovoltaik

Chinolin-basierte Verbindungen haben im Bereich der organischen Photovoltaik an Bedeutung gewonnen. Forscher haben organische Farbstoffe synthetisiert, die Chinolin als elektronenarmes π-Linker verwenden. Diese Push-Pull-konjugierten Farbstoffe zeigen vielversprechende Leistungen in Solarzellen der dritten Generation. This compound könnte eine Rolle bei der Steigerung der Solarzellen-Effizienz spielen .

Antibakterielle Eigenschaften

Die Erforschung des antimikrobiellen Potenzials von Chinolinderivaten ist entscheidend im Kampf gegen Infektionskrankheiten. Während spezifische Studien zu dieser Verbindung begrenzt sind, haben verwandte Chinoline hemmende Wirkungen gegen Bakterien wie B. subtilis, E. coli, P. vulgaris und S. aureus gezeigt. Weitere Untersuchungen könnten seine genauen antimikrobiellen Mechanismen aufdecken .

Biologische Aktivität und Arzneimittelentwicklung

Chinolin-basierte Moleküle weisen oft vielfältige biologische Aktivitäten auf. Forscher haben Derivate mit vier- bis siebengliedrigen Heterocyclen synthetisiert, von denen einige einzigartige Eigenschaften besitzen. This compound könnte als Gerüst für die Entwicklung neuer Medikamente oder bioaktiver Verbindungen dienen .

Materialwissenschaften und Kristall-Engineering

Das Verständnis der Kristallstruktur dieser Verbindung ist für die Materialwissenschaften unerlässlich. Forscher haben ihre monokline Kristallstruktur bestimmt, wodurch Einblicke in ihre Packungsanordnung und intermolekularen Wechselwirkungen gewonnen werden. Solches Wissen hilft bei der Entwicklung funktionaler Materialien und der Optimierung von Eigenschaften .

Synthetische Chemie und Reaktionsmechanismen

Forscher haben synthetische Wege zur Herstellung von Chinolinderivaten, einschließlich dieser Verbindung, untersucht. Die Untersuchung seiner Reaktivität, Cyclisierungswege und Reaktionsintermediate trägt zu unserem Verständnis der organischen Chemie bei. Die methodischen Fortschritte könnten zu effizienten Synthesen und Anwendungen in verschiedenen Bereichen führen .

Zusammenfassend lässt sich sagen, dass this compound ein immenses Potenzial in der Antitumorforschung, Photovoltaik, antimikrobiellen Studien, Arzneimittelentwicklung, Kristall-Engineering und synthetischen Chemie bietet. Seine vielseitige Natur lädt zu weiteren Erkundungen ein und unterstreicht seinen potenziellen Einfluss in wissenschaftlichen und technologischen Bereichen. 🌟

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRUADIQGFCSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2586597.png)

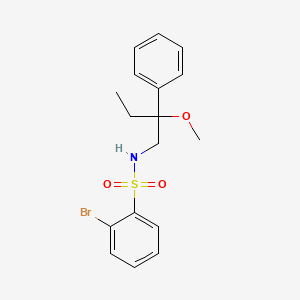

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2586599.png)

![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)

![N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2586610.png)

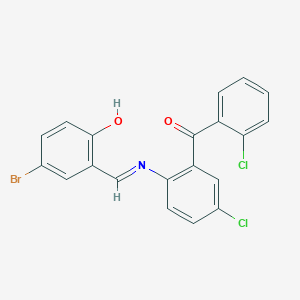

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2586612.png)

![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)